

An In-depth Technical Guide to 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Bromo-4,5-dimethyl-2-nitrobenzene

Cat. No.: B1270896

[Get Quote](#)

CAS Number: 53938-24-2[\[1\]](#)[\[2\]](#)[\[3\]](#)

This technical guide provides a comprehensive overview of **1-Bromo-4,5-dimethyl-2-nitrobenzene**, a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and applications, with a focus on practical laboratory use.

Chemical and Physical Properties

1-Bromo-4,5-dimethyl-2-nitrobenzene is a yellowish crystalline solid.[\[4\]](#) It is a versatile bifunctional molecule, featuring a bromine atom and a nitro group on a dimethylated benzene ring. These functional groups offer orthogonal reactivity, making it a valuable building block for the synthesis of more complex molecules. The bromine atom is susceptible to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the nitro group can be readily reduced to an amine, providing a site for further functionalization.

Property	Value	Source
CAS Number	53938-24-2	[1] [2] [3]
Molecular Formula	C ₈ H ₈ BrNO ₂	[1] [2] [3]
Molecular Weight	230.06 g/mol	[1] [2]
Appearance	Yellowish crystalline solid	[4]
Melting Point	68-73 °C	[4]
Purity	≥98%	[3] [4]
Solubility	Insoluble in water, soluble in organic solvents	[4]

Synthesis of 1-Bromo-4,5-dimethyl-2-nitrobenzene

A common synthetic route to **1-Bromo-4,5-dimethyl-2-nitrobenzene** involves the Sandmeyer reaction of 4,5-dimethyl-2-nitroaniline.[\[1\]](#)

Experimental Protocol

Materials:

- 4,5-dimethyl-2-nitroaniline
- Distilled water
- 48% Hydrobromic acid (HBr) solution
- Sodium nitrite (NaNO₂)
- Copper(I) bromide (CuBr)
- Dichloromethane (CH₂Cl₂)
- 10% Sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na₂SO₄)

- Petroleum ether (PE)
- Ethyl acetate (EA)

Procedure:

- **Diazotization:** Dissolve 4,5-dimethyl-2-nitroaniline (1.8 mmol) in a mixture of distilled water (11.4 ml) and 48% HBr solution (32 ml). Heat the mixture at 70 °C for 30 minutes with stirring. Cool the solution to -5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (11.3 mmol) in water (4 ml) while maintaining the temperature at -5 °C. Stir the resulting diazonium salt solution for 15 minutes.[1]
- **Sandmeyer Reaction:** In a separate flask, prepare a solution of CuBr (24.3 mmol) in 48% HBr (6 ml). Add this freshly prepared CuBr solution to the diazonium salt solution. Heat the reaction mixture at 70 °C for 15 minutes.[1]
- **Work-up and Extraction:** Cool the reaction mixture to room temperature and extract the product three times with dichloromethane (20 ml each). Combine the organic layers.[1]
- **Purification:** Wash the combined organic phases with 10% NaOH solution (20 ml) and then dry over anhydrous Na₂SO₄. Filter the solution and evaporate the solvent under reduced pressure.[1]
- **Final Purification:** Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (9:1) as the eluent to obtain **1-Bromo-4,5-dimethyl-2-nitrobenzene** as a yellow solid.[1]

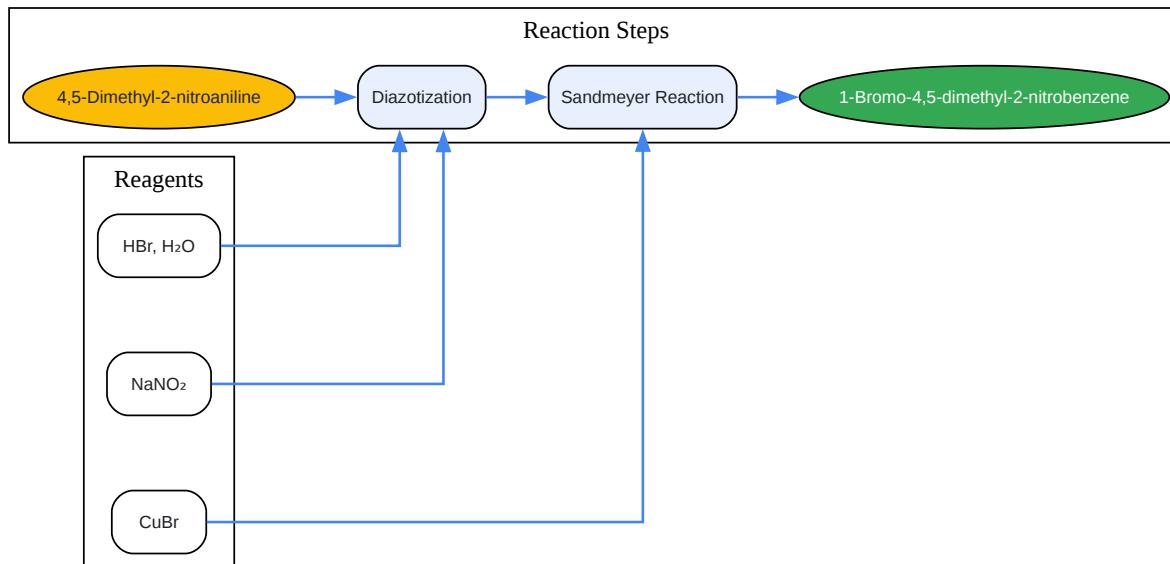
Spectroscopic Data (Predicted)

While experimental spectra for **1-Bromo-4,5-dimethyl-2-nitrobenzene** are not readily available, the following are expected characteristic spectral features based on its structure and data from analogous compounds.

- **¹H NMR:** The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two aromatic protons. Two additional singlets would be present in the aliphatic region, corresponding to the two methyl groups.

- ^{13}C NMR: The carbon NMR spectrum will display eight distinct signals, corresponding to the eight carbon atoms in different chemical environments.
- IR Spectroscopy: The infrared spectrum will likely exhibit strong absorption bands characteristic of the nitro group (around $1530\text{-}1500\text{ cm}^{-1}$ and $1365\text{-}1345\text{ cm}^{-1}$) and C-Br stretching vibrations.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (230.06 g/mol), with a characteristic isotopic pattern for a bromine-containing compound.^[2]

Applications in Research and Drug Development

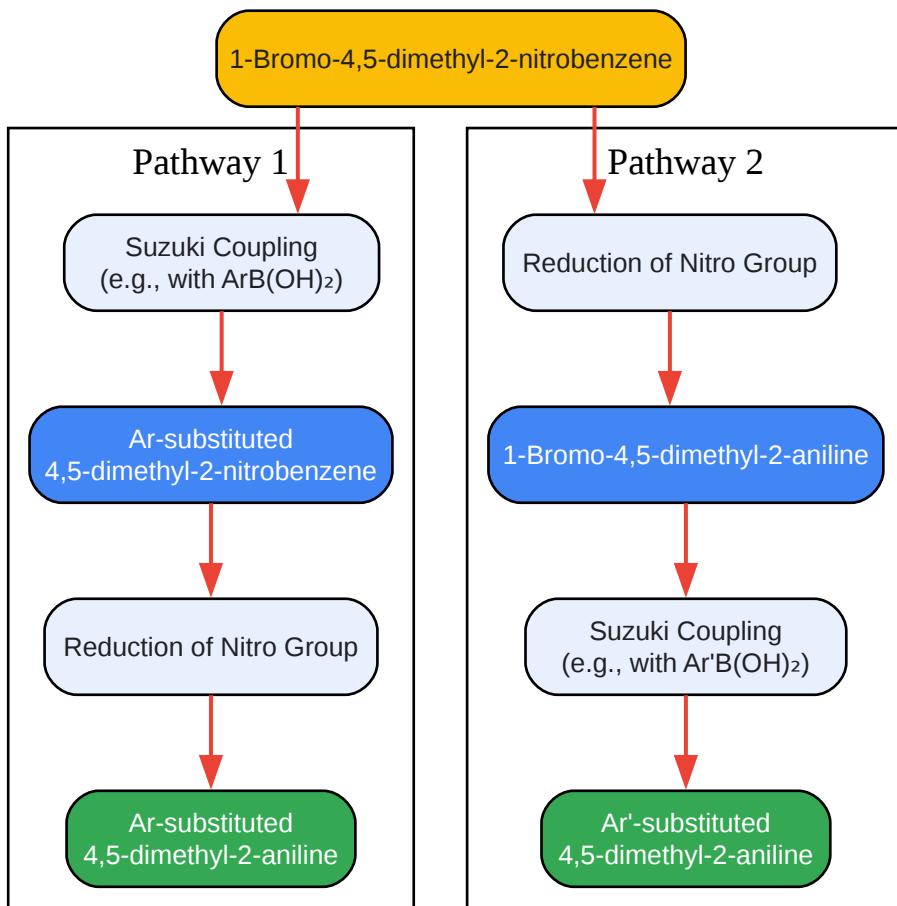

1-Bromo-4,5-dimethyl-2-nitrobenzene is a valuable starting material for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^[4] Its utility stems from the ability to selectively functionalize the bromine and nitro groups.

- Cross-Coupling Reactions: The bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of carbon-carbon bonds. This is a widely used strategy in the synthesis of biaryl compounds, which are common motifs in drug candidates.
- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents like tin(II) chloride or catalytic hydrogenation. The resulting aniline derivative can then be further modified, for example, through acylation, alkylation, or diazotization, to build more complex molecular architectures.

The combination of these two transformations allows for a divergent synthetic approach, where a variety of substituents can be introduced at two different positions on the aromatic ring, making this compound a versatile scaffold in combinatorial chemistry and drug discovery programs.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway from 4,5-dimethyl-2-nitroaniline to **1-Bromo-4,5-dimethyl-2-nitrobenzene**.



[Click to download full resolution via product page](#)

Caption: Synthesis of **1-Bromo-4,5-dimethyl-2-nitrobenzene**.

Logical Relationship of Functional Group Transformations

The utility of **1-Bromo-4,5-dimethyl-2-nitrobenzene** in synthesis is derived from the sequential or orthogonal manipulation of its two key functional groups.

[Click to download full resolution via product page](#)

Caption: Orthogonal functionalization pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-bromo-4,5-dimethyl-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 2. 1-Bromo-4,5-dimethyl-2-nitrobenzene | C8H8BrNO2 | CID 825937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-BROMO-4,5-DIMETHYL-2-NITROBENZENE | CymitQuimica [cymitquimica.com]

- 4. 1-Bromo-4,5-dimethyl-2-nitrobenzene CAS 53938-24-2, Medicine Grade, Best Price
[nbinnocore.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-4,5-dimethyl-2-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1270896#1-bromo-4-5-dimethyl-2-nitrobenzene-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com